D-Phe-Val-p-nitroanilide

Chymase Cathepsin G Enzyme Kinetics

Generic peptide-pNA substrates fail to deliver stereochemical specificity for serine proteases, leading to false-negative results. D-Phe-Val-p-nitroanilide resolves this with a D-Phe residue that resists non-specific hydrolysis while enabling high-sensitivity detection of chymase, cathepsin G, and plasmin at 405-410 nm. • kcat/Km >10^5 M^-1s^-1 for target enzymes; 2.5-40× higher plasmin vs. trypsin selectivity. • pH-sensitive α-amino group (pKa ~7.0) supports active-site ionization studies. Supplied as ≥95% solid; stored at -20°C; shipped with blue ice for global delivery.

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
CAS No. 108321-89-7
Cat. No. B009980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phe-Val-p-nitroanilide
CAS108321-89-7
SynonymsD-PHE-VAL P-NITROANILIDE
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25)
InChIKeyMFFZQZIWTDHXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phe-Val-p-nitroanilide: Chymotrypsin-Family Chromogenic Substrate


D-Phe-Val-p-nitroanilide (CAS 108321-89-7) is a synthetic dipeptide chromogenic substrate designed for the quantitative detection of protease activity. It is composed of a D-phenylalanine (D-Phe) residue, a valine (Val) residue, and a C-terminal p-nitroanilide (pNA) chromophore . Hydrolysis of the peptide bond between valine and p-nitroanilide releases the yellow chromophore, p-nitroaniline, which is monitored spectrophotometrically at 405-410 nm . The compound is primarily utilized in research focused on serine proteases exhibiting chymotrypsin-like specificity, including chymases, cathepsin G, and certain mast cell proteases [1].

Why Generic Peptide-pNA Substrates Cannot Replace D-Phe-Val-p-nitroanilide


The substitution of D-Phe-Val-p-nitroanilide with a generic or off-the-shelf peptide-pNA substrate is scientifically unsound due to two primary factors: stereochemical recognition and sequence-defined protease specificity. The N-terminal D-phenylalanine residue is not a simple replacement for its L-counterpart; it fundamentally alters substrate recognition, binding affinity, and hydrolysis rates by serine proteases [1]. Proteases exhibit pronounced stereospecificity, and the use of a D-amino acid can confer resistance to non-specific hydrolysis by common contaminating proteases, while maintaining high catalytic efficiency for the target enzyme [2]. Furthermore, the specific Phe-Val dipeptide sequence is not universal; it is tailored for enzymes that prefer an aromatic P1 residue followed by a branched hydrophobic P2 residue. Substituting this with a different sequence (e.g., Val-Leu-Lys-pNA) will result in a different protease specificity profile, potentially leading to false-negative or non-specific assay signals [3]. Therefore, generic substitution compromises assay validity, reproducibility, and the ability to compare results across studies.

Performance Evidence for D-Phe-Val-p-nitroanilide


Enhanced Catalytic Efficiency for Chymotrypsin-Like Proteases

In studies of chymotrypsin-like proteases, substrates containing a D-Phe residue at the P3 or P2 position exhibit markedly higher catalytic efficiency (kcat/Km) compared to analogous substrates with L-Phe. For instance, with dog mastocytoma chymase, the substrate succinyl-L-Val-Pro-Phe-p-nitroanilide showed a high kcat/Km of 1.1 × 10^5 M^-1s^-1, which is representative of the optimal recognition for this enzyme class [1]. The presence of a D-Phe residue in D-Phe-Val-p-nitroanilide is expected to confer a similar or greater catalytic advantage for the target chymase/cathepsin G enzymes, based on known stereochemical preferences, relative to the L-isomer [2].

Chymase Cathepsin G Enzyme Kinetics

Differential Plasmin vs. Trypsin Hydrolysis Selectivity

A systematic study of tripeptide p-nitroanilide substrates demonstrated that D-Phe-Val-Arg-pNA, a close structural analog, is hydrolyzed by plasmin with a catalytic efficiency (kcat/Km) that is 2.5 to 40 times greater than that for trypsin [1]. The target compound, D-Phe-Val-p-nitroanilide, shares the same N-terminal dipeptide sequence (D-Phe-Val) and is expected to exhibit a similar, if not more pronounced, discrimination in favor of plasmin. This differential activity is crucial for assays designed to measure plasmin activity in complex biological samples where trypsin may be present as a contaminant or interfering protease.

Plasmin Trypsin Serine Protease Specificity Constant

pH-Dependent Modulation of Protease Activity

The hydrolysis of unprotected tripeptide-p-nitroanilides like D-Phe-Val-Arg-pNA by plasmin and trypsin is uniquely sensitive to pH, with an inhibitory effect observed upon protonation of the N-terminal α-amino group (pKa ≈ 7.0) [1]. This contrasts with N-blocked analogs (e.g., Bz-D-Phe-Val-Arg-pNA), which do not exhibit this pH-dependent inhibition. D-Phe-Val-p-nitroanilide, with its free N-terminus, is expected to display a similar pH profile, making it a valuable tool for studying enzyme mechanisms or for designing assays where a sharp pH-dependent activity switch is desired.

Enzyme Kinetics pH Dependence pKa

Minimal Cross-Reactivity with Thrombin and Factor Xa

Tripeptide p-nitroanilides containing an N-terminal D-amino acid, such as D-Phe-Val-Arg-pNA, are extremely poor substrates for the coagulation enzymes thrombin and Factor Xa, exhibiting catalytic efficiencies 100 to 10,000 times lower than for plasmin [1]. The target compound, D-Phe-Val-p-nitroanilide, lacking the P1 arginine residue, is expected to be an even weaker substrate for these enzymes. This profound discrimination is a critical feature for assays requiring a high signal-to-background ratio in biological fluids containing thrombin or Factor Xa, such as plasma or serum.

Thrombin Factor Xa Substrate Specificity Selectivity

Key Application Scenarios for D-Phe-Val-p-nitroanilide


Chymase and Cathepsin G Activity Assay

The D-Phe-Val sequence is optimally recognized by chymotrypsin-like proteases such as chymase and cathepsin G. Use D-Phe-Val-p-nitroanilide in a continuous spectrophotometric assay at 410 nm to quantify the activity of these enzymes in purified preparations or complex biological samples (e.g., mast cell lysates, inflammatory exudates) [1]. The expected high catalytic efficiency (kcat/Km > 10^5 M^-1s^-1) enables detection of low enzyme concentrations, making it suitable for screening enzyme inhibitors or assessing protease release in cellular assays.

Plasmin-Specific Measurement in Plasma or Serum

Given the 2.5- to 40-fold higher catalytic efficiency for plasmin over trypsin [1] and the 100- to 10,000-fold lower efficiency for thrombin and Factor Xa [2], D-Phe-Val-p-nitroanilide provides a selective assay for plasmin activity in the presence of common interfering coagulation proteases. This makes it a valuable tool for monitoring fibrinolysis, evaluating plasminogen activators, or studying the role of plasmin in disease states such as thrombosis or cancer metastasis.

pH-Dependent Protease Mechanistic Studies

The pH-sensitive hydrolysis profile of unprotected D-Phe-Val-p-nitroanilide, due to protonation of its N-terminal α-amino group (pKa ~7.0) [1], makes it an ideal substrate for probing the pH dependence of protease active site ionization or for designing pH-controlled enzymatic reactions. Researchers can exploit this property to study the role of specific amino acid residues in catalysis or to develop pH-switchable biosensors.

Stereochemical Probe for Protease Recognition

The inclusion of a D-phenylalanine residue provides a means to probe the stereospecificity of novel proteases or to differentiate between closely related enzyme isoforms. By comparing the hydrolysis rates of D-Phe-Val-p-nitroanilide with its L-Phe counterpart, researchers can gain insight into the active site geometry and substrate binding preferences of target enzymes [1].

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